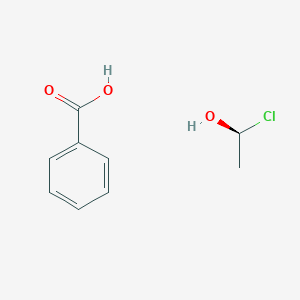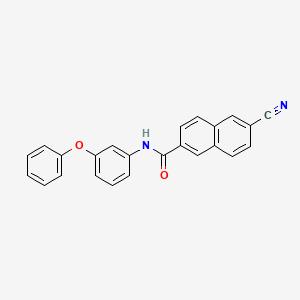
2-Naphthalenecarboxamide, 6-cyano-N-(3-phenoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxamide, 6-cyano-N-(3-phenoxyphenyl)- is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-(3-phenoxyphenyl)- typically involves a multi-step process. The initial step often includes the formation of the naphthalenecarboxamide core, followed by the introduction of the cyano group and the phenoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In industrial settings, the production of 2-Naphthalenecarboxamide, 6-cyano-N-(3-phenoxyphenyl)- is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxamide, 6-cyano-N-(3-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenecarboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
2-Naphthalenecarboxamide, 6-cyano-N-(3-phenoxyphenyl)- is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxamide, 6-cyano-N-(3-phenoxyphenyl)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-Naphthalenecarboxamide, 6-cyano-N-(3-phenoxyphenyl)- include:
- 2-Naphthalenecarboxamide derivatives with different substituents.
- Phenoxyphenyl derivatives with varying functional groups.
Uniqueness
What sets 2-Naphthalenecarboxamide, 6-cyano-N-(3-phenoxyphenyl)- apart is its unique combination of the naphthalenecarboxamide core, cyano group, and phenoxyphenyl group. This combination imparts specific properties that make it valuable for various applications.
Propriétés
Numéro CAS |
653604-44-5 |
|---|---|
Formule moléculaire |
C24H16N2O2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
6-cyano-N-(3-phenoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H16N2O2/c25-16-17-9-10-19-14-20(12-11-18(19)13-17)24(27)26-21-5-4-8-23(15-21)28-22-6-2-1-3-7-22/h1-15H,(H,26,27) |
Clé InChI |
UBAURTPQTTZJBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)C=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


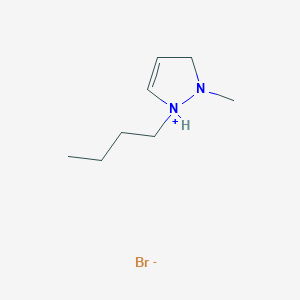
![N,N-Dibutyl[bis(dibutylamino)]methaniminium iodide](/img/structure/B12528581.png)
![(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol](/img/structure/B12528590.png)
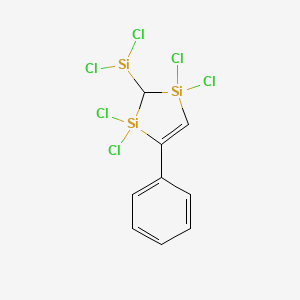
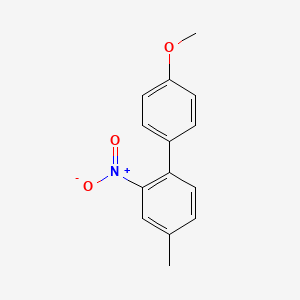
![N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide](/img/structure/B12528614.png)
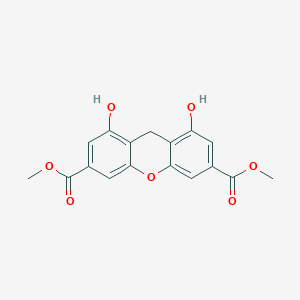
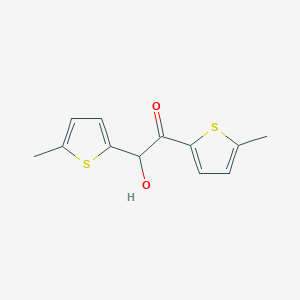
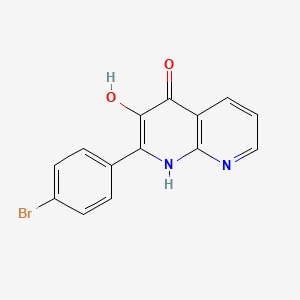
![Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane](/img/structure/B12528633.png)
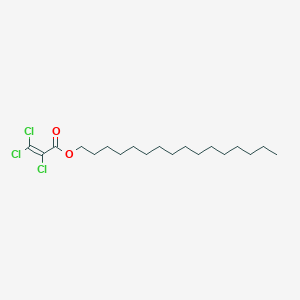

![2-Methyl-N-{[4-(propan-2-yl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12528651.png)
